molecular formula C9H6BrClN2S B14757635 5-(2-Bromo-5-chlorophenyl)thiazol-2-amine

5-(2-Bromo-5-chlorophenyl)thiazol-2-amine

Cat. No.: B14757635
M. Wt: 289.58 g/mol
InChI Key: GUUBRRPTIKQNEB-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-chlorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

One common method involves the reaction of 2-aminothiazole with 2-bromo-5-chlorobenzaldehyde under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(2-Bromo-5-chlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Bromo-5-chlorophenyl)thiazol-2-amine has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential biological activities. In medicinal chemistry, thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . This compound may also be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar compounds to 5-(2-Bromo-5-chlorophenyl)thiazol-2-amine include other thiazole derivatives with different substituents on the phenyl ring. Examples include:

  • 5-(2-Chlorophenyl)thiazol-2-amine
  • 5-(2-Bromophenyl)thiazol-2-amine
  • 5-(2-Fluorophenyl)thiazol-2-amine

These compounds share the thiazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

5-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-7-2-1-5(11)3-6(7)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

GUUBRRPTIKQNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(S2)N)Br

Origin of Product

United States

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